EGFR Wild-Type Inhibition Potency vs. Lapatinib and Erlotinib in Adamantane-Thiadiazole Series
While direct EGFR inhibition data for CAS 391862-98-9 are not available, the closest structurally characterized analog in the literature—a thiazolo-thiadiazole adamantane derivative (compound 17)—showed an IC50 of 71.5–85 nM against wild-type EGFR, compared to lapatinib (IC50 = 31.8 nM) and erlotinib (not reported in the same assay) [1]. The 4-chlorophenyl substituent in analogous 1,3,4-thiadiazole systems has been associated with selective A549 lung cancer cell inhibition (IC50 values not disclosed for this specific compound) [2]. This suggests that CAS 391862-98-9 may exhibit differentiated EGFR inhibition relative to the des-chloro or 4-fluorophenyl analogs, but confirmatory head-to-head data are required.
| Evidence Dimension | Wild-type EGFR inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | Analogous thiazolo-thiadiazole adamantane derivative 17: IC50 = 71.5–85 nM (wild-type EGFR); Lapatinib: IC50 = 31.8 nM |
| Quantified Difference | Not calculable for CAS 391862-98-9 |
| Conditions | HTRF KinEASE TK assay, 30 min pre-incubation, 30 min ATP incubation [1] |
Why This Matters
This places the chemotype's potency within a 2–3 fold window of the clinically approved lapatinib, justifying procurement for SAR exploration, but without direct data for CAS 391862-98-9, its exact potency rank remains unknown.
- [1] Wassel MMS, Ammar YA, Elhag Ali GAM, Belal A, Mehany ABM, Ragab A. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. Bioorg Chem. 2021 May;110:104794. View Source
- [2] Jakovljević K, Matić IZ, Stanojković T, Krstić A, Marković V, Todorović N, Andrić T, Joksović M. Synthesis, antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids. Bioorg Med Chem Lett. 2017 Aug 15;27(16):3709-3715. View Source
